(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10046963
InChI: InChI=1S/C16H9ClN2O4S2/c17-10-2-1-3-11(8-10)18-15(21)14(25-16(18)24)7-9-4-5-13(20)12(6-9)19(22)23/h1-8,20H/b14-7-
SMILES: C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S
Molecular Formula: C16H9ClN2O4S2
Molecular Weight: 392.8 g/mol

(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC10046963

Molecular Formula: C16H9ClN2O4S2

Molecular Weight: 392.8 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one -

Specification

Molecular Formula C16H9ClN2O4S2
Molecular Weight 392.8 g/mol
IUPAC Name (5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C16H9ClN2O4S2/c17-10-2-1-3-11(8-10)18-15(21)14(25-16(18)24)7-9-4-5-13(20)12(6-9)19(22)23/h1-8,20H/b14-7-
Standard InChI Key GRAFEKNCSDWHFX-AUWJEWJLSA-N
Isomeric SMILES C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)[N+](=O)[O-])/SC2=S
SMILES C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S
Canonical SMILES C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])SC2=S

Introduction

Synthesis of Thiazolidin-4-ones

Thiazolidin-4-ones can be synthesized through various methods, often involving the condensation of appropriate starting materials such as rhodanine derivatives with amines or other reactants under specific conditions . For instance, the synthesis of 2-amino-5-arylidene-1,3-thiazolidin-4-ones involves a sulfur/nitrogen displacement reaction in the presence of a primary or secondary amine .

Biological Activities of Thiazolidin-4-ones

Thiazolidin-4-ones have been explored for their potential in medicinal chemistry due to their broad spectrum of biological activities:

  • Antimicrobial Activity: Thiazolidin-4-ones have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . For example, 2-(chlorophenyl-imino)thiazolidin-4-one exhibited potent antibacterial activity against E. coli and S. aureus .

  • Anticancer Activity: These compounds have demonstrated anticancer properties, with some derivatives showing cytotoxic effects against various cancer cell lines . The substitution at the 2-position of the thiazolidinone ring can significantly influence their anticancer activity .

  • Other Activities: Thiazolidin-4-ones have also been investigated for their antitubercular, antidiabetic, analgesic, antiparasitic, and anti-HIV activities .

Potential Applications of (5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Given the diverse biological activities of thiazolidin-4-ones, (5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one could potentially exhibit similar properties. The presence of chloro and nitro substituents may enhance its biological activity due to their electron-withdrawing effects, which can influence the compound's interaction with biological targets.

Data Table: Biological Activities of Thiazolidin-4-ones

Compound TypeBiological ActivityExample Compounds
Thiazolidin-4-onesAntimicrobial2-(Chlorophenyl-imino)thiazolidin-4-one
Thiazolidin-4-onesAnticancer2-Aryl-1,3-thiazolidin-4-ones
Thiazolidin-4-onesAntitubercular, Antidiabetic, Analgesic, Antiparasitic, Anti-HIVVarious derivatives

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